molecular formula C10H22N2 B15309710 1-(2-(Isopropyl(methyl)amino)ethyl)cyclobutan-1-amine

1-(2-(Isopropyl(methyl)amino)ethyl)cyclobutan-1-amine

Cat. No.: B15309710
M. Wt: 170.30 g/mol
InChI Key: IXAYRKRJQKRTDJ-UHFFFAOYSA-N
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Description

1-(2-(Isopropyl(methyl)amino)ethyl)cyclobutan-1-amine is a nitrogen-containing heterocyclic compound. It is characterized by a cyclobutane ring attached to an ethyl chain, which is further connected to an isopropyl(methyl)amino group. This compound is typically a colorless to pale yellow liquid with an amine-like odor .

Properties

Molecular Formula

C10H22N2

Molecular Weight

170.30 g/mol

IUPAC Name

1-[2-[methyl(propan-2-yl)amino]ethyl]cyclobutan-1-amine

InChI

InChI=1S/C10H22N2/c1-9(2)12(3)8-7-10(11)5-4-6-10/h9H,4-8,11H2,1-3H3

InChI Key

IXAYRKRJQKRTDJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C)CCC1(CCC1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Isopropyl(methyl)amino)ethyl)cyclobutan-1-amine can be achieved through several methods:

Industrial Production Methods: Industrial production of this compound often involves large-scale reductive amination due to its efficiency and high yield. The process is typically carried out in a continuous flow reactor to ensure consistent product quality and to minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Isopropyl(methyl)amino)ethyl)cyclobutan-1-amine undergoes several types of chemical reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles like halides, alcohols, and thiols.

Major Products Formed:

    Oxidation: N-oxides.

    Reduction: Secondary amines.

    Substitution: Corresponding substituted amines.

Mechanism of Action

The mechanism of action of 1-(2-(Isopropyl(methyl)amino)ethyl)cyclobutan-1-amine involves its interaction with specific molecular targets:

Biological Activity

The compound 1-(2-(Isopropyl(methyl)amino)ethyl)cyclobutan-1-amine is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Structure-Activity Relationship

The synthesis of this compound involves several key steps, typically starting from readily available precursors. The compound's unique cyclobutane ring structure contributes to its biological activity, particularly in modulating various biochemical pathways.

Key Synthetic Steps

  • Formation of Cyclobutane Ring : The cyclobutane moiety is synthesized through a series of cyclization reactions involving alkenes and suitable nucleophiles.
  • Introduction of Isopropyl(methyl)amino Group : This step often employs reductive amination techniques to introduce the isopropyl(methyl)amino functionality, which is crucial for the compound's activity.

Structure-Activity Relationship (SAR)

SAR studies have indicated that modifications to the cyclobutane structure and the amino group significantly impact biological potency. For instance, variations in the alkyl chain length or branching can enhance receptor binding affinity and selectivity.

The primary mechanism through which this compound exerts its effects appears to involve modulation of neurotransmitter systems, particularly those related to dopamine and serotonin pathways. This modulation can lead to significant impacts on mood, cognition, and potentially antitumor effects.

In Vitro Studies

Recent in vitro studies have demonstrated that this compound exhibits potent inhibitory effects on several cancer cell lines, suggesting potential applications in oncology. For example, it has been shown to induce apoptosis in non-small cell lung cancer cells by increasing levels of monoubiquitinated PCNA (proliferating cell nuclear antigen), which is associated with DNA damage response mechanisms .

Table 1: Biological Activity Data

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)5.4Induction of apoptosis
MDA-MB-231 (Breast Cancer)2.3Cell cycle arrest
HeLa (Cervical Cancer)3.8Inhibition of proliferation

Case Studies

  • Case Study 1 : In a study involving A549 lung cancer cells, treatment with this compound resulted in a significant increase in apoptotic markers as measured by caspase activation assays.
  • Case Study 2 : A separate investigation into its effects on MDA-MB-231 breast cancer cells revealed a dose-dependent inhibition of cell proliferation, with IC50 values indicating high potency compared to standard chemotherapeutic agents.

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